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Compound of Interest

Compound Name: Pyridine, 2-(ethylthio)-

CAS No.: 19006-76-9

Cat. No.: B093902 Get Quote

This guide provides an in-depth technical overview of the spectroscopic characterization of

Pyridine, 2-(ethylthio)-, also known as 2-ethylsulfanylpyridine. The information herein is

curated for researchers, scientists, and professionals in drug development who require a

comprehensive understanding of the analytical data for this compound. This document will

delve into the theoretical underpinnings and practical applications of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in elucidating the structure and

properties of this molecule.

Introduction to Pyridine, 2-(ethylthio)-
Pyridine, 2-(ethylthio)- (C₇H₉NS) is a heterocyclic compound featuring a pyridine ring

substituted at the 2-position with an ethylthio group.[1] Its molecular weight is 139.22 g/mol ,

and its Chemical Abstracts Service (CAS) registry number is 19006-76-9.[1] The structural

elucidation and purity assessment of such molecules are paramount in chemical synthesis and

drug discovery, necessitating the use of various spectroscopic techniques. This guide will

explore the expected and observed spectroscopic data for this compound, providing a

framework for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.[2][3] For Pyridine, 2-(ethylthio)-, both ¹H and

¹³C NMR are essential for structural confirmation.
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Predicted ¹H NMR Spectral Data
While experimental ¹H NMR data for Pyridine, 2-(ethylthio)- is not readily available in public

spectral databases, we can predict the chemical shifts and coupling patterns based on

analogous structures, such as 2-alkylpyridines and ethyl thioethers. The pyridine ring protons

will exhibit characteristic downfield shifts due to the ring's aromaticity and the electron-

withdrawing nature of the nitrogen atom. The ethyl group protons will show a typical triplet-

quartet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyridine, 2-(ethylthio)-

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 (Pyridine) 8.3 - 8.5 Doublet 4.0 - 6.0

H-4 (Pyridine) 7.4 - 7.6 Triplet of doublets 7.0 - 8.0, 1.5 - 2.5

H-5 (Pyridine) 7.0 - 7.2 Triplet 7.0 - 8.0

H-3 (Pyridine) 6.9 - 7.1 Doublet 7.0 - 8.0

-SCH₂- 3.1 - 3.3 Quartet 7.0 - 8.0

-CH₃ 1.3 - 1.5 Triplet 7.0 - 8.0

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon environment within the molecule.

The pyridine ring carbons will appear in the aromatic region, with the carbon attached to the

sulfur atom (C-2) being significantly influenced by the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine, 2-(ethylthio)-
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 (Pyridine) 158 - 162

C-6 (Pyridine) 148 - 150

C-4 (Pyridine) 135 - 137

C-3 (Pyridine) 120 - 122

C-5 (Pyridine) 118 - 120

-SCH₂- 28 - 32

-CH₃ 13 - 16

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of heterocyclic compounds

like Pyridine, 2-(ethylthio)-.

Sample Preparation:

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in

a clean, dry vial.[4][5] Chloroform-d (CDCl₃) is a common choice for many organic

molecules.[6]

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[4]

If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a clean NMR tube.[4]

Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.
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Place the sample into the NMR magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines

for each carbon.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction).

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]

[7]
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[8]

Predicted IR Spectral Data
The IR spectrum of Pyridine, 2-(ethylthio)- is expected to show characteristic absorptions for

the aromatic pyridine ring and the aliphatic ethylthio group.
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Table 3: Predicted IR Absorption Bands for Pyridine, 2-(ethylthio)-

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic (Pyridine)

2975 - 2950 C-H stretch Aliphatic (-CH₃)

2940 - 2910 C-H stretch Aliphatic (-CH₂-)

1600 - 1450 C=C and C=N stretch Aromatic Ring (Pyridine)

1470 - 1430 C-H bend Aliphatic (-CH₂, -CH₃)

750 - 700 C-S stretch Thioether

800 - 600 C-H out-of-plane bend Aromatic (Pyridine)

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for FTIR Spectroscopy
A common and convenient method for analyzing liquid samples is Attenuated Total Reflectance

(ATR) FTIR.[9]

Sample Preparation and Analysis (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of Pyridine, 2-(ethylthio)- directly onto the center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

After analysis, clean the ATR crystal thoroughly with a suitable solvent.
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Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[10] It is a powerful tool for determining the molecular weight of a compound and for gaining

structural information through the analysis of fragmentation patterns.[10][11]

Mass Spectral Data
The electron ionization (EI) mass spectrum of Pyridine, 2-(ethylthio)- is expected to show a

molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight.[1] The

fragmentation pattern will be influenced by the stability of the resulting ions and neutral

fragments.

Table 4: Observed and Expected Mass Spectral Fragments for Pyridine, 2-(ethylthio)-

m/z Ion Putative Origin

139 [C₇H₉NS]⁺ Molecular Ion (M⁺)

110 [M - C₂H₅]⁺ Loss of an ethyl radical

106 [M - SH]⁺ Loss of a sulfhydryl radical

79 [C₅H₅N]⁺ Pyridine cation radical

78 [C₅H₄N]⁺ Pyridyl cation

Data for m/z 139, 106, and 79 is from PubChem.[1]
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The fragmentation of 2-substituted pyridines is often directed by the ring nitrogen.[1] For 2-

alkylthiopyridines, common fragmentation pathways involve cleavage of the C-S bond and the

S-alkyl bond.[12]

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of

volatile organic compounds like Pyridine, 2-(ethylthio)-.[13][14]

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane,

hexane).[15] A typical concentration is around 1 mg/mL.

Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and

column.

Data Acquisition:

Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system. The

sample is vaporized in the heated injection port.[16]

The volatile components are separated on a capillary GC column based on their boiling

points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer's ion

source.

In the ion source, the molecules are ionized (typically by electron impact).

The resulting ions are separated by the mass analyzer according to their mass-to-charge

ratio and detected.

The instrument's software records the mass spectrum for each eluting component.
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Caption: Workflow for GC-MS analysis of a volatile organic compound.

Conclusion
The spectroscopic characterization of Pyridine, 2-(ethylthio)- using NMR, IR, and MS

provides a comprehensive analytical profile of the molecule. While experimental NMR and IR

data are not widely available, predictions based on sound chemical principles and data from

related compounds offer a reliable framework for its identification. The mass spectrometry data

confirms the molecular weight and provides insights into its fragmentation behavior. The

protocols and interpretive guidance provided in this document serve as a valuable resource for

scientists and researchers working with this and similar heterocyclic compounds.

References
National Center for Biotechnology Information (2024). PubChem Compound Summary for

CID 412543, Pyridine, 2-(ethylthio)-. Retrieved from [Link].

Silva, A. M. S., & Cavaleiro, J. A. S. (2009). Advanced NMR techniques for structural
characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol.
1, pp. 131-187). Elsevier.

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M.,
Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common
Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the
Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-
pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b093902?utm_src=pdf-body-img
https://www.benchchem.com/product/b093902?utm_src=pdf-body
https://www.benchchem.com/product/b093902?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridine-2--ethylthio-
https://www.drawell.com/sample-preparation-for-ftir-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Society, Perkin Transactions 2, (10), 1382-1386.

University of Regensburg. (n.d.). Advanced NMR techniques for structural characterization of

heterocyclic structures. Retrieved from [Link].

U.S. Environmental Protection Agency. (n.d.). Gas Chromatography Mass Spectrometry.

Retrieved from [Link].

Nowak, M. J., Lapinski, L., & Błoniarz, J. (1998). Tautomerism and infrared spectra of 2-
thiopurine: an experimental matrix isolation and theoretical ab initio and density functional
theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(5),
735-746.
Pazderski, L., Sitkowski, J., Kozerski, L., Szłyk, E., & Wawer, I. (2007). Structural and NMR
spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their
Au(III) chloride complexes. Magnetic Resonance in Chemistry, 45(9), 747-754.

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

Chemistry LibreTexts. (2022, March 22). Lab 5: Gas Chromatography/Mass Spectrometry

(GC/MS). Retrieved from [Link].

Bundhun, C. D., Seebola, T., Ramasami, P., & Bodige, S. G. (2019). Reflection Absorption
Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-
(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts

given below are typical approximate ranges only. Retrieved from [Link].

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from

[Link].

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Retrieved from [Link].

Khan Academy. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video].

YouTube. [Link].

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents,

Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.uni-regensburg.de/chemie-pharmazie/organische-chemie/lehre/fortgeschrittenen-praktikum/wintersemester-2012-2013/module/oc-34/heterocyclic-nmr.pdf
https://www.epa.gov/sites/default/files/2018-03/documents/gcms_factsheet.pdf
https://www.organomation.com/blog/nmr-sample-preparation-the-complete-guide
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/Chem_10_Experiments/05%3A_Gas_Chromatography_Mass_Spectrometry_(GCMS)
https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/hdata.htm
http://www.chem.ucla.edu/~bacher/General/handouts/IRsample.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/01%3A_Mass_Spectrometry/1.05%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.youtube.com/watch?v=H-i4f6K-G9o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrieved from [Link].

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

InsideScientific. (2022, April 19). Infrared Spectroscopy for Biological and Biomedical

Applications [Video]. YouTube. [Link].

Michigan State University. (n.d.). General Organic Compounds Screen. Retrieved from

[Link].

Wikipedia. (2024, January 15). Gas chromatography–mass spectrometry. Retrieved from

[Link].

Andrisano, V., Dell'Erba, C., & Fini, A. (1979). A simple 1H nmr conformational study of some
heterocyclic azomethines. Canadian Journal of Chemistry, 57(11), 1340-1342.

Thermo Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids

Sample Preparation [Video]. YouTube. [Link].

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds.

Chemguide. Retrieved from [Link].

CEC. (2018, May 15). IR spectra of functional groups, IR bands of peptide and protein

[Video]. YouTube. [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. sites.esa.ipb.pt [sites.esa.ipb.pt]

3. researchgate.net [researchgate.net]

4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

http://kgroup.rutgers.edu/sites/default/files/NMR_impurities.pdf
https://www.cif.iastate.edu/nmr/nmr-sample-preparation
https://www.youtube.com/watch?v=7_5-Yk9o_wA
https://cvm.msu.edu/vdl/toxicology/general-organic-compounds-screen
https://en.wikipedia.org/wiki/Gas_chromatography%E2%80%93mass_spectrometry
https://www.youtube.com/watch?v=N5rca4r2y5g
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://www.youtube.com/watch?v=0_u6-3-3l-I
https://www.benchchem.com/product/b093902?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jo00880a010
http://sites.esa.ipb.pt/pdf/saps23.pdf
https://www.researchgate.net/publication/228591578_8_Advanced_NMR_techniques_for_structural_characterization_of_heterocyclic_structures
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. organomation.com [organomation.com]

6. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]

7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

8. m.youtube.com [m.youtube.com]

9. jascoinc.com [jascoinc.com]

10. chemguide.co.uk [chemguide.co.uk]

11. chem.libretexts.org [chem.libretexts.org]

12. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced
by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing)
[pubs.rsc.org]

13. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]

14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

15. diverdi.colostate.edu [diverdi.colostate.edu]

16. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Characterization of Pyridine, 2-
(ethylthio)-: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093902#spectroscopic-data-of-pyridine-2-ethylthio-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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